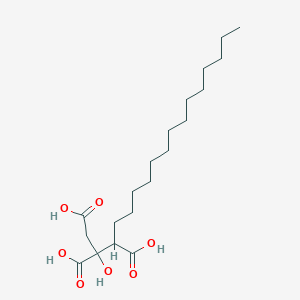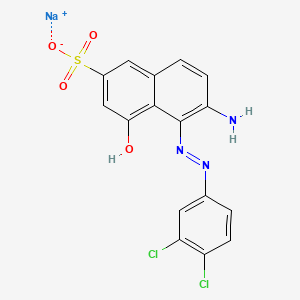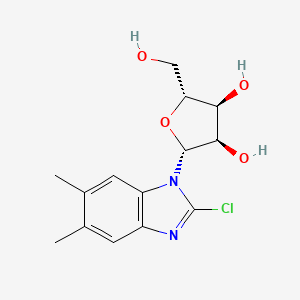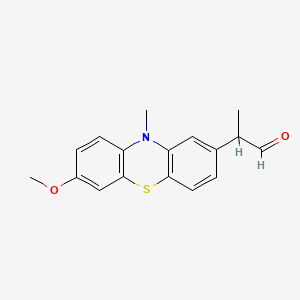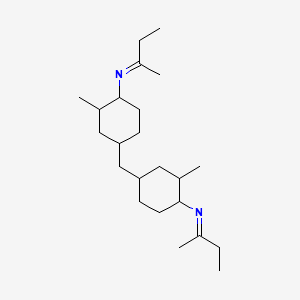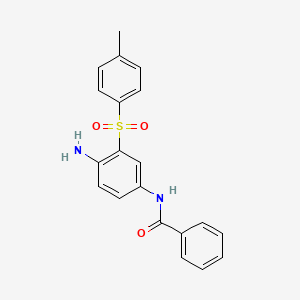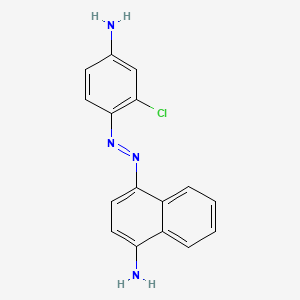
4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine is an organic compound known for its vibrant color properties and its use in various industrial applications. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a naphthalene ring and a substituted phenyl ring, making it a complex and interesting molecule for study and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2-chloroaniline, which is treated with nitrous acid to form the diazonium salt. This intermediate is then coupled with naphthalen-1-amine under alkaline conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Products can include quinones and other oxidized aromatic compounds.
Reduction: The primary products are the corresponding amines.
Substitution: Depending on the substituents introduced, various substituted aromatic compounds can be formed.
Wissenschaftliche Forschungsanwendungen
4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of colored materials, textiles, and inks.
Wirkmechanismus
The mechanism of action of 4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine primarily involves its interaction with light and other molecules. The azo group (-N=N-) is responsible for the compound’s color properties, as it can absorb visible light and undergo electronic transitions. In biological systems, the compound can interact with proteins and nucleic acids, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-Amino-2-methylphenyl)azo)naphthalen-1-amine
- 4-((4-Amino-2-bromophenyl)azo)naphthalen-1-amine
- 4-((4-Amino-2-nitrophenyl)azo)naphthalen-1-amine
Uniqueness
4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This substitution can also affect the compound’s color properties and its stability under various conditions.
Eigenschaften
CAS-Nummer |
85030-38-2 |
|---|---|
Molekularformel |
C16H13ClN4 |
Molekulargewicht |
296.75 g/mol |
IUPAC-Name |
4-[(4-amino-2-chlorophenyl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C16H13ClN4/c17-13-9-10(18)5-7-16(13)21-20-15-8-6-14(19)11-3-1-2-4-12(11)15/h1-9H,18-19H2 |
InChI-Schlüssel |
RSOCDNOXQMQKJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3)N)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



